![molecular formula C22H26ClN3O4 B3890056 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3890056.png)
4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate
Übersicht
Beschreibung
4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate have been explored in various preclinical studies. This compound has shown promising results in the treatment of anxiety, depression, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D4 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, this compound may modulate the activity of the dopaminergic and serotonergic systems, which are implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various preclinical models. This compound has been shown to reduce anxiety-like behavior in rats and mice. It has also been shown to improve cognitive function in animal models of schizophrenia. In addition, this compound has been shown to possess anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate in lab experiments is its selectivity for the dopamine D4 receptor and the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of neuropsychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other neurotransmitter systems.
Eigenschaften
IUPAC Name |
[4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-16(27)30-22-20(28-2)12-18(13-21(22)29-3)14-24-26-10-8-25(9-11-26)15-17-4-6-19(23)7-5-17/h4-7,12-14H,8-11,15H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCLLQUDKWWBL-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




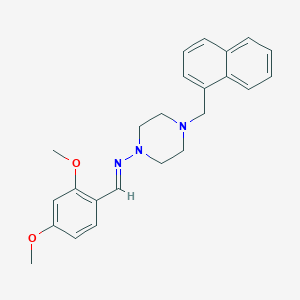
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]acrylonitrile](/img/structure/B3890003.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890005.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylethanamine](/img/structure/B3890007.png)
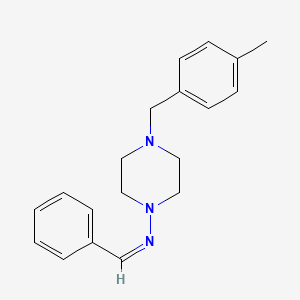
![N-cyclooctyl-2-{methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amino}acetamide](/img/structure/B3890017.png)
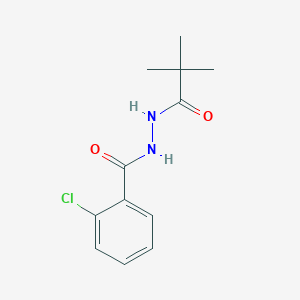
![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3890027.png)

![N-[4-(diethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3890036.png)
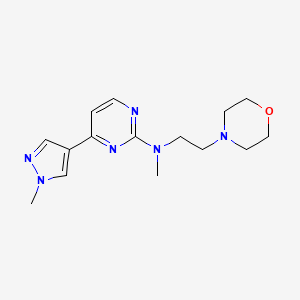
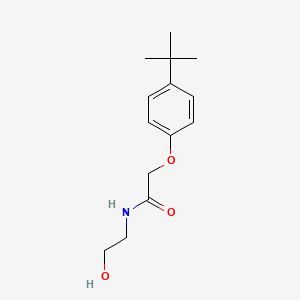
![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)